

An In-depth Technical Guide to the Structure of Boc-Glu-OH

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Compound of Interest

Compound Name: *Boc-Glu-OH*

Cat. No.: *B558323*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical structure, properties, and representations of N-tert-Butoxycarbonyl-L-glutamic acid, commonly known as **Boc-Glu-OH**. This compound is a pivotal reagent in solid-phase peptide synthesis (SPPS) and other areas of organic chemistry where the selective protection of an amino group is required.

Chemical Structure and Functional Groups

Boc-Glu-OH is a derivative of the naturally occurring amino acid, L-glutamic acid. Its structure is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the alpha-amino group of the glutamic acid backbone.

The key structural features are:

- **L-Glutamic Acid Core:** A five-carbon dicarboxylic amino acid. It consists of a chiral alpha-carbon bonded to an amino group, a carboxyl group, a hydrogen atom, and a three-carbon side chain terminating in another carboxyl group.
- **Alpha-Amino Group (-NH₂):** The nitrogen atom of this group is acylated with the Boc protecting group.
- **Alpha-Carboxyl Group (-COOH):** One of the two carboxylic acid functional groups in the molecule.

- **Gamma-Carboxyl Group (-COOH):** The second carboxylic acid functional group, located at the end of the side chain.
- **Boc (tert-butoxycarbonyl) Protecting Group:** This bulky group, with the formula $(\text{CH}_3)_3\text{COCO}-$, is strategically employed to prevent the amino group from participating in unwanted reactions during peptide synthesis. It is stable under many reaction conditions but can be readily removed with moderate acids.

The systematic IUPAC name for **Boc-Glu-OH** is (2S)-2-[[tert-butoxy)carbonyl]amino}pentanedioic acid.[\[1\]](#)

Molecular Representations

Different notations are used to represent the structure of **Boc-Glu-OH**, each offering a unique level of detail.

- **Chemical Formula:** $\text{C}_{10}\text{H}_{17}\text{NO}_6$ [\[2\]](#)[\[3\]](#)
- **Linear Formula:** $(\text{CH}_3)_3\text{COCONHCH}(\text{COOH})\text{CH}_2\text{CH}_2\text{COOH}$ [\[4\]](#)[\[5\]](#)[\[6\]](#)
- **SMILES (Simplified Molecular-Input Line-Entry System):** CC(C)(C)OC(=O)N--INVALID-LINK--C(O)=O[\[1\]](#)[\[6\]](#)

Physicochemical Properties

A summary of the key quantitative data for **Boc-Glu-OH** is presented in the table below.

Property	Value	Reference
Molecular Weight	247.25 g/mol	[2] [4] [5] [6]
Assay	≥98.0% (T)	[6]
Melting Point	~110 °C (decomposes)	[6]
Optical Activity	$[\alpha]_{20/D} -14.5 \pm 2^\circ$, c = 1% in methanol	[6]
Storage Temperature	2-8°C	[6]

Experimental Protocols: Application in Peptide Synthesis

Boc-Glu-OH is a fundamental building block in Boc solid-phase peptide synthesis (SPPS).^[6] A generalized experimental workflow for the incorporation of a **Boc-Glu-OH** residue into a growing peptide chain on a solid support is outlined below.

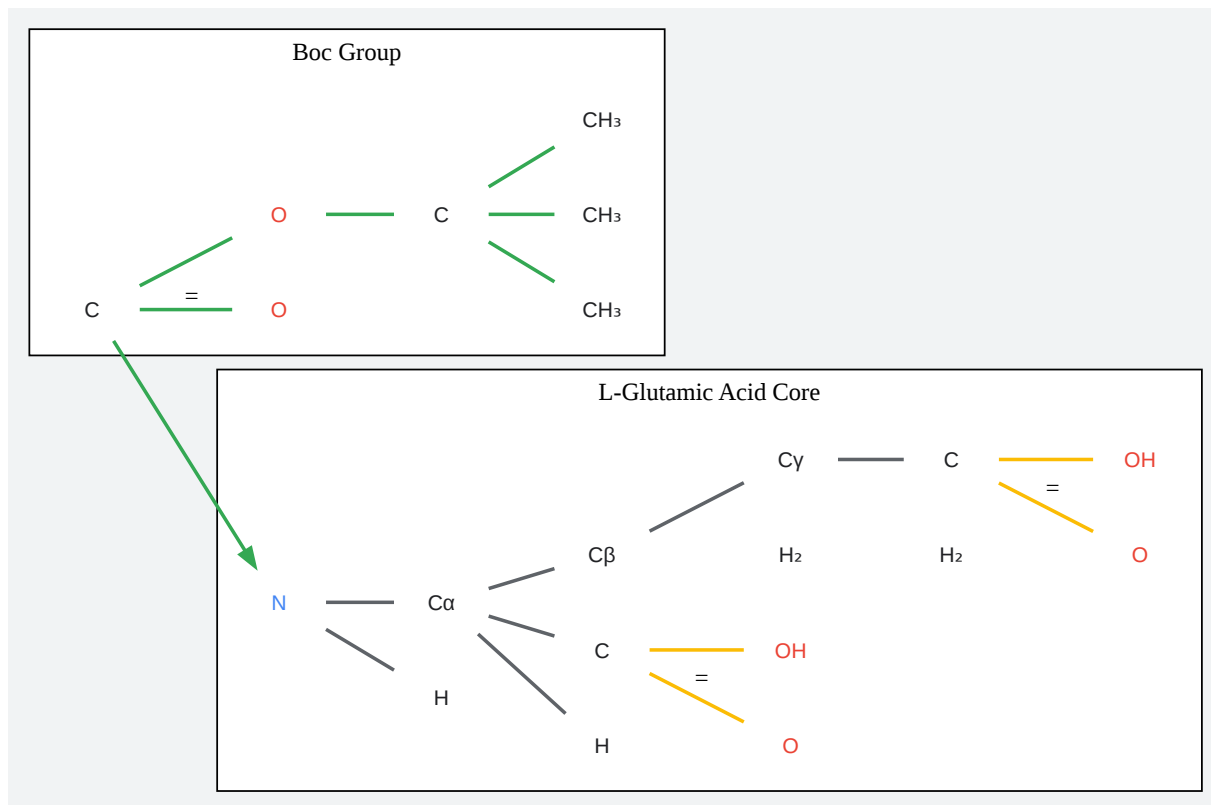
Workflow for **Boc-Glu-OH** Coupling in SPPS:

- **Deprotection:** The N-terminal Boc group of the resin-bound peptide is removed using an acid, typically trifluoroacetic acid (TFA) in dichloromethane (DCM).
- **Neutralization:** The resulting ammonium salt is neutralized with a base, such as diisopropylethylamine (DIPEA).
- **Activation:** The alpha-carboxyl group of **Boc-Glu-OH** is activated to facilitate amide bond formation. Common activating agents include dicyclohexylcarbodiimide (DCC) or hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU).
- **Coupling:** The activated **Boc-Glu-OH** is added to the deprotected, resin-bound peptide, leading to the formation of a new peptide bond.
- **Washing:** The resin is thoroughly washed to remove excess reagents and byproducts.

This cycle is repeated to elongate the peptide chain. The gamma-carboxyl group of the glutamic acid side chain may also be protected (e.g., as a benzyl or tert-butyl ester) depending on the synthetic strategy, to prevent side reactions.

Visualizations

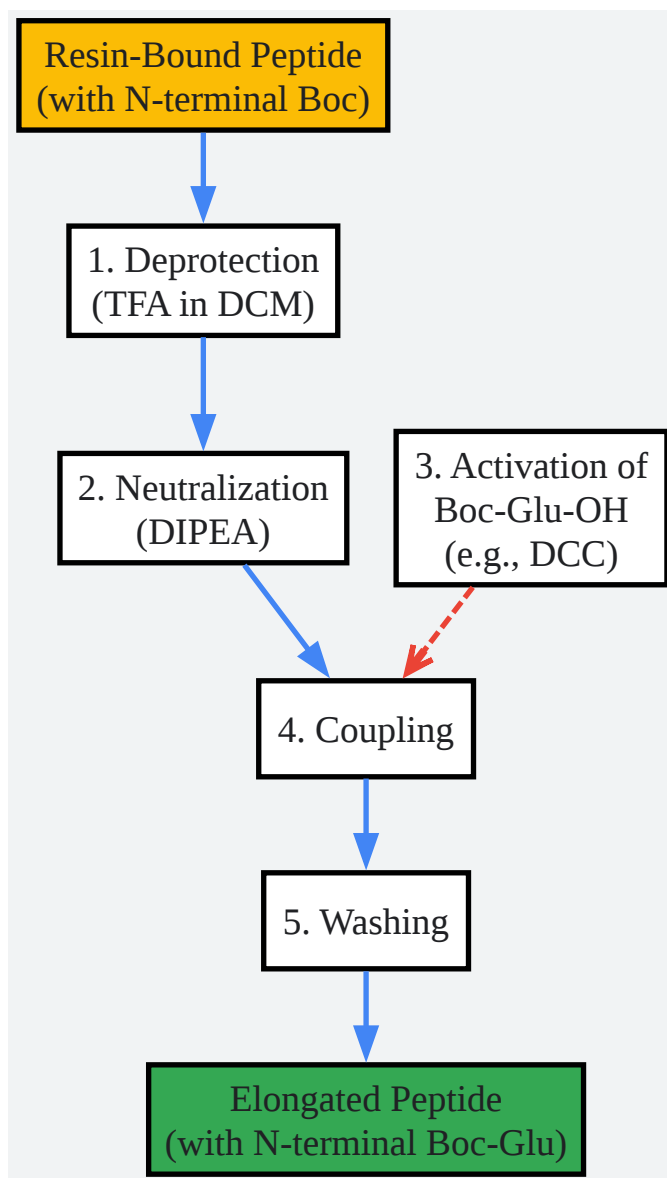
Chemical Structure of **Boc-Glu-OH**



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Caption: 2D representation of the **Boc-Glu-OH** molecule.

Experimental Workflow for Peptide Synthesis using **Boc-Glu-OH**



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Caption: A typical cycle for incorporating **Boc-Glu-OH** in SPPS.

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